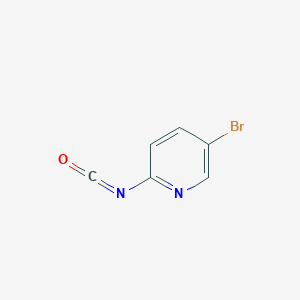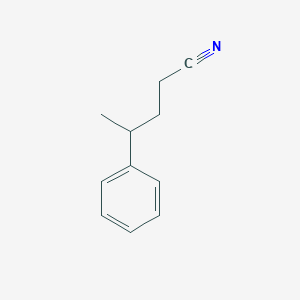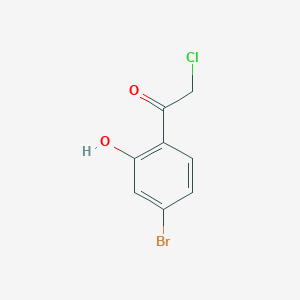
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, along with a chloroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one typically involves the bromination of 2-hydroxyacetophenone followed by chlorination. One common method involves the use of bromine and acetic acid to introduce the bromine atom at the 4-position of 2-hydroxyacetophenone. The resulting intermediate is then treated with thionyl chloride to introduce the chloroethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 4-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 1-(4-bromo-2-hydroxyphenyl)-2-chloroethanol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a dimethylamino group instead of a chloroethanone moiety.
4-Bromo-2-hydroxyacetophenone: Lacks the chloroethanone moiety, making it less reactive in certain chemical reactions.
Uniqueness
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6BrClO2 |
|---|---|
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
1-(4-bromo-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,11H,4H2 |
InChI-Schlüssel |
WZLDOHXKFWNRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


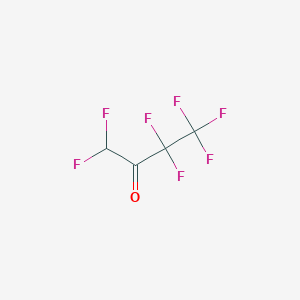
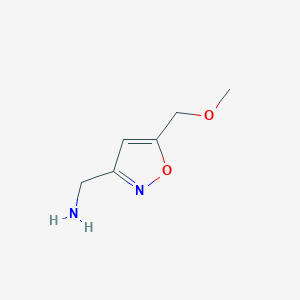
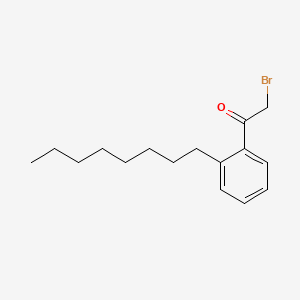
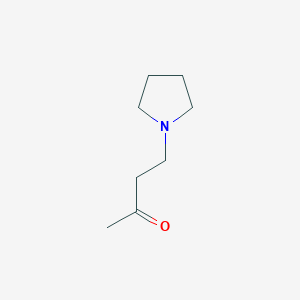
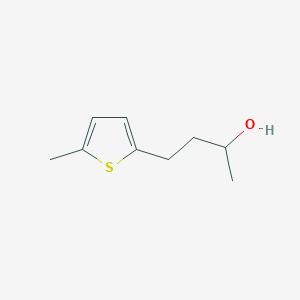
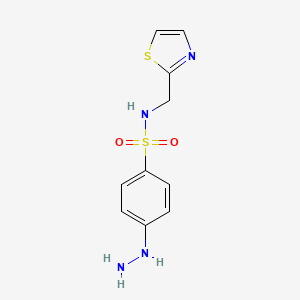
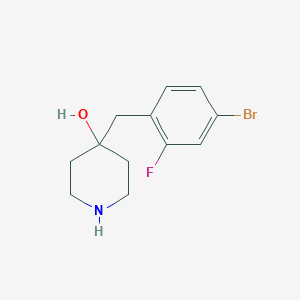
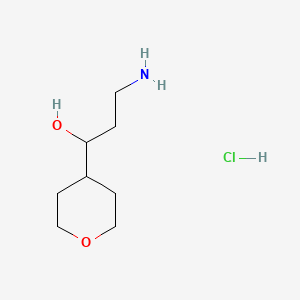
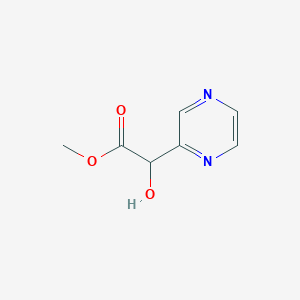
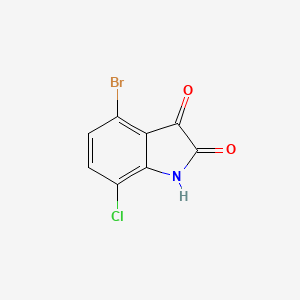
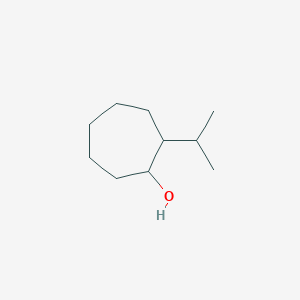
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
